molecular formula C15H21N3O3 B15094418 tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Cat. No.: B15094418
M. Wt: 291.35 g/mol
InChI Key: NVESSMAPOXXKKB-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate” is a carbamate-protected tetrahydroisoquinoline derivative. The compound features a bicyclic tetrahydroisoquinoline core substituted with a carbamoyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. This structure is critical in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyl moiety may contribute to hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-11-6-4-5-10-9(11)7-8-17-12(10)13(16)19/h4-6,12,17H,7-8H2,1-3H3,(H2,16,19)(H,18,20)

InChI Key

NVESSMAPOXXKKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroisoquinoline moiety. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling with the tetrahydroisoquinoline derivative under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .

Scientific Research Applications

tert-Butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it could inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Comparison with Similar Compounds

tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate

  • Structural Difference: Replaces the tetrahydroisoquinoline carbamoyl group with a phenylcarbamoyl substituent.
  • Synthetic Yield : 71% (vs. typical yields of 60–80% for Boc-protected intermediates) .

3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide

  • Structural Difference: Lacks the Boc group and replaces the carbamoyl with an aminobenzamide moiety.
  • Synthetic Yield : 94% after Boc deprotection with TFA, indicating efficient cleavage under acidic conditions .

Tetrahydroisoquinoline Derivatives with Halogen Substituents

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

  • Structural Difference : Substitutes the carbamoyl group with a chloro atom at the 6-position.
  • Molecular Weight : 282.77 g/mol (vs. the target compound’s theoretical molecular weight of ~295 g/mol, assuming C₁₅H₂₁N₃O₃) .
  • Electronic Effects: The electron-withdrawing chloro group may reduce basicity of the tetrahydroisoquinoline nitrogen compared to the carbamoyl analogue.

Cyclic and Bicyclic Carbamate Analogues

tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate

  • Structural Difference: Replaces the tetrahydroisoquinoline core with a hydroxycyclopentane ring.
  • Stereochemical Impact : Cis-configuration of hydroxy and Boc groups may influence solubility and metabolic stability .

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate

  • Structural Difference : Incorporates a rigid bicyclic scaffold (2-azabicyclo[2.2.1]heptane).
  • Pharmacokinetic Implications: Enhanced rigidity may improve target binding specificity but reduce solubility compared to the more flexible tetrahydroisoquinoline derivative .

Research Findings and Implications

  • Carbamoyl vs.
  • Boc Protection Strategy : The Boc group in the target compound enables selective deprotection, a critical advantage in multi-step syntheses compared to unprotected amines .
  • Bicyclic vs. Monocyclic Systems: Bicyclic derivatives (e.g., azabicycloheptanes) offer structural novelty but may face formulation challenges due to lower solubility .

Biological Activity

tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C15H21N3O3
  • Molecular Weight : 291.35 g/mol
  • CAS Number : 1258639-35-8

Structural Information

The compound features a tert-butyl group attached to a carbamate linked to a tetrahydroisoquinoline structure. This configuration may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes related to neurodegenerative diseases, similar to other carbamate derivatives which often act as acetylcholinesterase inhibitors .

In Vitro Studies

Recent studies have investigated the compound's effects on cellular models:

  • Neuroprotective Effects : In vitro tests indicated that the compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease. The treatment resulted in a significant reduction of Aβ-induced cell death .
  • Enzyme Activity : The compound demonstrated inhibition of β-secretase and acetylcholinesterase in cell-free assays, with IC50 values indicating effective enzyme modulation .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Aβ Aggregation Inhibition85% inhibition at 100 µM
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 µM

Case Study 1: Neuroprotection in Alzheimer's Models

In a controlled study involving scopolamine-induced cognitive impairment in rats, the administration of this compound resulted in improved memory retention and reduced levels of Aβ42 in the brain compared to the control group. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Analgesic Properties

Another study explored the analgesic properties of related compounds within the same chemical class. These compounds were found to exhibit significant pain relief in animal models through modulation of pain pathways without the severe side effects associated with traditional opioids .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate?

The synthesis typically involves carbamate formation via reaction of 1-carbamoyl-1,2,3,4-tetrahydroisoquinolin-5-amine with tert-butyl chloroformate. Key steps include:

  • Reagents : Tert-butyl chloroformate, triethylamine (base).
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
  • Conditions : Room temperature or mild heating (20–40°C), 4–24 hours. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate. Workup includes aqueous extraction and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and carbamate/amide bond formation. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155–160 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • X-ray Crystallography : Used to resolve 3D structure if single crystals are obtained; SHELX software (e.g., SHELXL for refinement) is commonly employed .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence stability and reactivity in downstream functionalization?

The tert-butyl carbamate acts as a robust protecting group for amines, resisting hydrolysis under mild acidic/basic conditions. However:

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA) may cleave the group.
  • Steric Effects : Bulky tert-butyl moiety can hinder reactions at adjacent sites, necessitating optimization of coupling reagents (e.g., HATU vs. EDC). Stability studies via TLC or LC-MS monitoring are recommended to assess degradation under reaction conditions .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

  • Crystal Twinning : Common in flexible tetrahydroisoquinoline derivatives. Mitigation includes slow evaporation in mixed solvents (e.g., DCM/hexane).
  • Disorder : The tert-butyl group may exhibit rotational disorder. High-resolution data (≤1.0 Å) and SHELXL refinement with restraints improve model accuracy.
  • Data Collection : Synchrotron sources enhance weak diffraction from low-symmetry crystals .

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a scaffold?

  • Core Modifications : Introduce substituents at the carbamoyl (e.g., methyl, aryl) or tetrahydroisoquinoline positions (e.g., halogens, methoxy) to probe electronic/steric effects.
  • Biological Assays : Screen analogs for target binding (e.g., enzyme inhibition) or cellular activity (e.g., cytotoxicity).
  • Computational Modeling : Docking studies (e.g., AutoDock) guide rational design by predicting binding modes. Evidence from fluorinated analogs suggests electronic tuning enhances metabolic stability .

Data Contradictions and Troubleshooting

Q. How should researchers address inconsistencies in reported synthetic yields?

Discrepancies may arise from:

  • Purity of Starting Materials : Ensure amine precursor is free from oxidation byproducts.
  • Solvent Anhydrity : Trace water in THF/DCM can hydrolyze tert-butyl chloroformate.
  • Reaction Monitoring : Use LC-MS or in situ IR to optimize reaction time and avoid over-reaction .

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